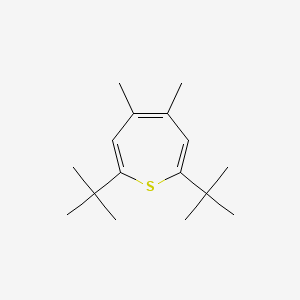

2,7-Di-tert-butylthiepin, 4,5-dimethyl-

Description

The structure features tert-butyl groups at the 2- and 7-positions and methyl substituents at the 4- and 5-positions (Fig. 1). Thiepins are inherently unstable due to their antiaromatic character, but steric bulk from substituents like tert-butyl groups significantly enhances thermal stability by hindering sulfur extrusion . This compound has been synthesized and characterized via HeI photoelectron (PE) spectroscopy and computational modeling (MNDO and ab initio methods), which revealed its electronic structure and stability mechanisms .

Properties

CAS No. |

84477-45-2 |

|---|---|

Molecular Formula |

C16H26S |

Molecular Weight |

250.4 g/mol |

IUPAC Name |

2,7-ditert-butyl-4,5-dimethylthiepine |

InChI |

InChI=1S/C16H26S/c1-11-9-13(15(3,4)5)17-14(10-12(11)2)16(6,7)8/h9-10H,1-8H3 |

InChI Key |

OZPPEFXLSXNYHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(SC(=C1)C(C)(C)C)C(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Di-tert-butylthiepin, 4,5-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,7-di-tert-butyl-4,5-dimethylphenylthiol with a suitable electrophile to form the thiepin ring. The reaction conditions often require the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-Di-tert-butylthiepin, 4,5-dimethyl- can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiepin ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur compounds.

Substitution: Various substituted thiepins depending on the reagents used.

Scientific Research Applications

2,7-Di-tert-butylthiepin, 4,5-dimethyl- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2,7-Di-tert-butylthiepin, 4,5-dimethyl- involves its interaction with specific molecular targets. The sulfur atom in the thiepin ring can form interactions with various biological molecules, potentially disrupting their normal function. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiepin Derivatives

a. 2,7-Di-tert-butylthiepin (la)

- Structure : Lacks methyl groups at positions 4 and 3.

- Thermal Stability : Exhibits enhanced stability compared to unsubstituted thiepin due to steric shielding by tert-butyl groups. The activation energy for sulfur extrusion is higher than in smaller substituent analogs .

- Electronic Properties : The first ionization band in PE spectra corresponds to α-orbital ionization, similar to its methylated derivatives.

b. 4-Methyl-2,7-di-tert-butylthiepin (2a)

- Structure : Methyl group at position 4 only.

- Stability: Intermediate stability between la and 3a.

c. Thieno[3,4-d]thiepin (5)

- Structure : Fused bicyclic system with a thiophene ring.

- Stability: Greater thermal stability than monocyclic thiepins due to electronic delocalization in the fused system. Stability is primarily electronic rather than steric .

Other Heterocyclic Systems

a. Oxepin and Azepine

- Oxepin : Oxygen analog of thiepin. Less stable than thiepin due to weaker C–O bonds and higher ring strain.

- Azepine : Nitrogen-containing analog. Exhibits intermediate stability but is prone to polymerization.

- Comparison : Thiepins are the least stable among these heterocycles due to the low activation energy for sulfur extrusion. Steric bulk in 3a raises stability closer to oxepin levels .

Substituent Effects in Related Compounds

a. 4,5-Dimethyl Nonane

- Relevance: Identified as a volatile organic compound (VOC) biomarker in oral squamous cell carcinoma (OSCC) .

b. 4,5-Dimethyl Resorcinol

- Bioactivity: Demonstrates antifungal activity against Phytophthora capsici. The methyl groups enhance lipophilicity and membrane permeability compared to unsubstituted resorcinol.

Key Research Findings

Table 1: Comparative Properties of Thiepin Derivatives

Table 2: Ionization Energies (eV) from PE Spectra

| Compound | First Ionization Band (eV) | Assignment |

|---|---|---|

| 2,7-Di-tert-butylthiepin | 7.8 | α-orbital ionization |

| 4,5-Dimethyl derivative | 7.7 | α-orbital ionization |

| Thieno[3,4-d]thiepin | 7.5 | π-orbital ionization |

Mechanistic Insights

- Steric vs. Electronic Effects: In 3a, tert-butyl groups dominate stability via steric hindrance, while methyl groups contribute minimally to electronic modulation. In contrast, thieno[3,4-d]thiepin’s stability arises from π-electron delocalization .

- Sulfur Extrusion : The activation energy for sulfur loss in 3a is higher than in la due to additional methyl crowding, delaying ring-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.